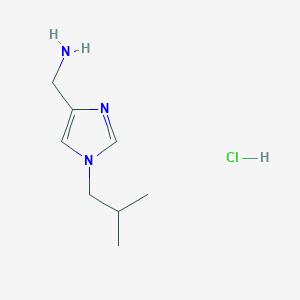

(1-Isobutyl-1H-imidazol-4-yl)methanaminehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Isobutyl-1H-imidazol-4-yl)methanaminehydrochloride, also known as ibudilast, is a small molecule drug that has been used for the treatment of various diseases such as asthma, stroke, and multiple sclerosis. It is a non-selective phosphodiesterase (PDE) inhibitor that has been found to have anti-inflammatory and neuroprotective effects.

Scientific Research Applications

Synthesis of Substituted Imidazopyrazines : Galli et al. (2019) describe a novel one-pot multicomponent reaction to synthesize substituted imidazopyrazines, utilizing 1H-(imidazol-5-yl)-N-substituted methanamines. This method provides imidazopyrazine derivatives in excellent yields and demonstrates the robustness of the methodology across various examples (Galli et al., 2019).

Organometallic Complexes : Abdur-Rashid et al. (2004) synthesized coordinatively unsaturated hydridoruthenium(II) complexes using saturated imidazolin-2-ylidene compounds. These complexes have potential applications in organometallic chemistry (Abdur-Rashid et al., 2004).

Corrosion Inhibition : Yadav et al. (2015) studied amino acid compounds as eco-friendly corrosion inhibitors for steel in acidic solutions. Their research shows the potential of these compounds, including those based on imidazole, in protecting materials against corrosion (Yadav et al., 2015).

Precursors for Biomimetic Chelating Ligands : Gaynor et al. (2023) described a compound and its derivatives that have potential use as precursors for the synthesis of biomimetic chelating ligands (Gaynor et al., 2023).

Crystal Structures and Isomorphism : Skrzypiec et al. (2012) investigated the crystal structures of two imidazole-4-imines, highlighting the significant role of weak interactions in the crystal structures of similar compounds (Skrzypiec et al., 2012).

Chemotherapy Against Tropical Diseases : Navarro et al. (2000) prepared complexes using CTZ and KTZ (compounds related to imidazole) for potential chemotherapy against tropical diseases (Navarro et al., 2000).

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

Imidazole derivatives are generally known for their ability to form hydrogen bonds and aromatic interactions with their targets, which can lead to changes in the target’s function .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it is likely that multiple pathways could be influenced .

properties

IUPAC Name |

[1-(2-methylpropyl)imidazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.ClH/c1-7(2)4-11-5-8(3-9)10-6-11;/h5-7H,3-4,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKUZHYCYHJCQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(N=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Isobutyl-1H-imidazol-4-yl)methanaminehydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2915160.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2915161.png)

![tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate](/img/structure/B2915168.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid](/img/structure/B2915169.png)

![1-(4-{3-[(4-Fluorobenzyl)oxy]-5-(3-fluorophenyl)-1h-1,2,4-triazol-1-yl}phenyl)-3-(3-methoxyphenyl)urea](/img/structure/B2915172.png)

![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2915176.png)

![8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2915179.png)